molecular formula C16H16N4O3S B2581495 N-(4-Oxo-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]chinoxalin-2-yl)pyridin-3-sulfonamid CAS No. 2034201-10-8

N-(4-Oxo-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]chinoxalin-2-yl)pyridin-3-sulfonamid

Katalognummer: B2581495
CAS-Nummer: 2034201-10-8
Molekulargewicht: 344.39
InChI-Schlüssel: YTNRUVXCSWWCNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its intricate molecular structure

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological activity of N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide has been studied for its potential antimicrobial and anticancer properties. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic conditions. Subsequent steps may include cyclization, oxidation, and sulfonation to introduce the pyridine-3-sulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2,3-dione derivatives.

  • Reduction: Reduction of the quinoxaline ring to form dihydroquinoxaline derivatives.

  • Substitution: Introduction of various functional groups at different positions on the quinoxaline ring.

Wirkmechanismus

The mechanism by which N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • Quinoxaline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Pyridine sulfonamides: These compounds also contain the pyridine and sulfonamide moieties, but differ in their overall structure and properties.

Uniqueness: N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties

Biologische Aktivität

N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include cyclization reactions and functional group modifications. The specific conditions such as temperature and solvents are crucial for successful synthesis. The compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit notable anticancer properties. For instance, the tetrazolo[1,5-a]quinoxaline derivatives showed high inhibitory effects against various tumor cell lines with IC50 values significantly lower than that of doxorubicin, a standard chemotherapeutic agent . The mechanisms behind this activity often involve the inhibition of specific molecular targets related to cancer cell proliferation.

Table 1: Inhibitory Effects on Tumor Cell Lines

Compound TypeIC50 Value (μg/mL)Reference
Tetrazolo[1,5-a]quinoxaline< 10
Doxorubicin10-20Comparative Study
Non-cytotoxic to normal cells> 100

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated that various quinoxaline derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria. This dual activity as both anticancer and antimicrobial agents highlights the therapeutic potential of pyridine-sulfonamide derivatives.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activity of N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may disrupt critical cellular processes such as DNA replication and protein synthesis.

Case Studies

A notable case study involved the evaluation of a series of quinoxaline derivatives where the compound exhibited significant growth inhibition in various cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies.

Eigenschaften

IUPAC Name

N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-16-15-8-11(19-24(22,23)12-4-3-7-17-9-12)10-20(15)14-6-2-1-5-13(14)18-16/h1-7,9,11,15,19H,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNRUVXCSWWCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC3=CC=CC=C32)NS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.